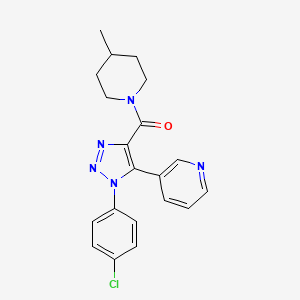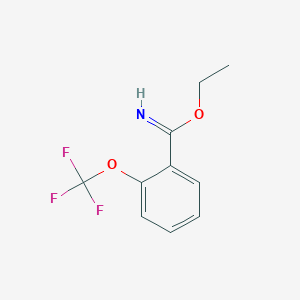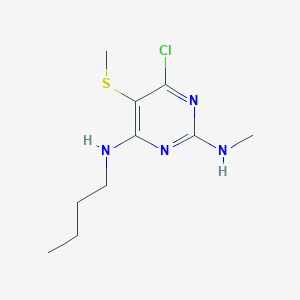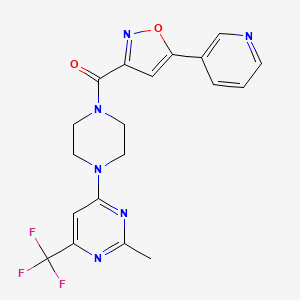
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN5O and its molecular weight is 381.86. The purity is usually 95%.
BenchChem offers high-quality (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Agents
Research has explored the synthesis and biological evaluation of heterocyclic compounds incorporating elements such as pyrazoline and pyridine, demonstrating potent anticancer and antimicrobial activities. These compounds, including structural analogs of the specified chemical, have been studied for their effectiveness against a broad spectrum of cancer cell lines and pathogenic strains, suggesting their potential as lead compounds in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
The application of molecular docking studies has been significant in understanding the interaction of such compounds with biological targets. These studies provide insights into the potential utility of these compounds in overcoming microbial resistance to pharmaceutical drugs, thereby aiding in the design of more effective antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Structural and Conformational Analysis
The structural and conformational analysis of related compounds has been performed to understand their molecular properties better. Such analyses, including X-ray diffraction and density functional theory (DFT) studies, provide valuable information on the molecular geometry, electronic structure, and potential reactivity of these compounds, which is crucial for their application in medicinal chemistry and material science (Huang et al., 2021).
Corrosion Inhibition
The derivatives of 1,2,3-triazole, including structurally similar compounds, have been evaluated as corrosion inhibitors for mild steel in acidic media. Their effectiveness is attributed to the adsorption of these compounds on the metal surface, providing a protective layer against corrosion. This application highlights the potential of such compounds in industrial applications, where corrosion resistance is of paramount importance (Ma et al., 2017).
properties
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c1-14-8-11-25(12-9-14)20(27)18-19(15-3-2-10-22-13-15)26(24-23-18)17-6-4-16(21)5-7-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJXXBPGIBFEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2859516.png)

![Thiazolo[4,5-c]pyridine, 7-bromo-](/img/structure/B2859519.png)
![6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopropylurea](/img/structure/B2859528.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2859529.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2859532.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2859534.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2859535.png)